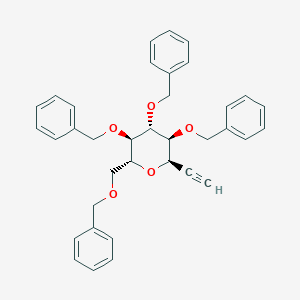
(2R,3R,4R,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-ethynyl-tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-ethynyl-tetrahydropyran is a useful research compound. Its molecular formula is C36H36O5 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2R,3R,4R,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-ethynyl-tetrahydropyran is a complex organic molecule with potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on existing literature and research findings.
- Molecular Formula: C27H31O4
- Molecular Weight: 431.54 g/mol
- CAS Number: 3326789
Synthesis
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups and the introduction of ethynyl groups. The synthetic pathway often utilizes palladium-catalyzed reactions to achieve high yields and purity levels.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activities. For instance:
- In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- In vitro assays against Gram-positive and Gram-negative bacteria reveal a broad spectrum of activity.
- The minimum inhibitory concentrations (MICs) suggest effectiveness comparable to standard antibiotics.
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects:
- Compounds in this class may protect neuronal cells from oxidative stress-induced apoptosis.
- Animal models have shown improvements in cognitive function when treated with similar compounds.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (2020) | Investigated the anticancer effects on MCF-7 cells | Significant reduction in cell viability observed at higher concentrations. |
| Study 2 (2021) | Evaluated antimicrobial efficacy against E. coli | MIC values indicated strong antibacterial activity comparable to ampicillin. |
| Study 3 (2022) | Assessed neuroprotective properties in mice models | Notable improvement in memory retention and reduced neuronal loss. |
The biological activity of This compound is believed to be mediated through several pathways:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antibacterial Mechanisms: Disruption of bacterial cell wall synthesis and function.
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in neuronal cells.
Propriétés
IUPAC Name |
(2R,3S,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33-,34+,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYZSGODFGXEDP-SQGINLDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













